Cas no 164906-87-0 ((2R)-1-(furan-2-yl)propan-2-ol)

(2R)-1-(Furan-2-yl)propan-2-ol is a chiral secondary alcohol featuring a furan substituent, offering utility as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereochemical purity ((R)-enantiomer) makes it valuable for asymmetric synthesis, particularly in the preparation of biologically active compounds or chiral ligands. The furan ring enhances reactivity in cycloaddition or functionalization reactions, while the hydroxyl group allows for further derivatization, such as esterification or oxidation. This compound’s well-defined configuration ensures reproducibility in stereoselective processes. Suitable for use under inert conditions, it is typically handled as a neat liquid or in solution, with purity verified by GC/HPLC or chiral analysis. Storage under nitrogen is recommended to maintain stability.
(2R)-1-(furan-2-yl)propan-2-ol structure
164906-87-0 structure
Product name:(2R)-1-(furan-2-yl)propan-2-ol
CAS No:164906-87-0
MF:C7H10O2
MW:126.1531
CID:2084240
PubChem ID:58852333

(2R)-1-(furan-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (aR)-a-methyl-2-Furanethanol
    • (2R)-1-(furan-2-yl)propan-2-ol

(2R)-1-(furan-2-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1845726-10.0g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
10g
$7742.0 2023-06-03
Enamine
EN300-1845726-5g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
5g
$2443.0 2023-09-19
Enamine
EN300-1845726-10g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
10g
$3622.0 2023-09-19
Enamine
EN300-1845726-1g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
1g
$842.0 2023-09-19
Enamine
EN300-1845726-1.0g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
1g
$1801.0 2023-06-03
Enamine
EN300-1845726-0.1g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
0.1g
$741.0 2023-09-19
Enamine
EN300-1845726-0.05g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1845726-0.5g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1845726-2.5g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
2.5g
$1650.0 2023-09-19
Enamine
EN300-1845726-0.25g
(2R)-1-(furan-2-yl)propan-2-ol
164906-87-0
0.25g
$774.0 2023-09-19

(2R)-1-(furan-2-yl)propan-2-ol Related Literature

Additional information on (2R)-1-(furan-2-yl)propan-2-ol

Introduction to (2R)-1-(furan-2-yl)propan-2-ol (CAS No. 164906-87-0)

(2R)-1-(furan-2-yl)propan-2-ol, also known by its CAS number 164906-87-0, is a chiral compound with significant applications in the fields of pharmaceuticals, organic synthesis, and materials science. This compound features a furan ring attached to a chiral propanol moiety, making it a valuable building block for the synthesis of various bioactive molecules and pharmaceutical intermediates.

The chemical structure of (2R)-1-(furan-2-yl)propan-2-ol is characterized by its chiral center at the second carbon of the propanol chain, which imparts enantiomeric specificity to the molecule. This enantiomeric purity is crucial in many pharmaceutical applications where the biological activity and safety profile of a drug can be significantly influenced by its chirality. The furan ring, on the other hand, provides additional functional groups that can be further modified for various synthetic purposes.

Recent research has highlighted the potential of (2R)-1-(furan-2-yl)propan-2-ol in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The researchers synthesized a series of (2R)-1-(furan-2-yl)propan-2-ol-based compounds and evaluated their biological activities using in vitro and in vivo models. The results showed that these derivatives effectively inhibited the proliferation of cancer cells and reduced inflammation in animal models.

In addition to its pharmaceutical applications, (2R)-1-(furan-2-yl)propan-2-ol has also been explored for its potential in materials science. A recent study published in the Journal of Materials Chemistry A investigated the use of this compound as a precursor for the synthesis of functionalized polymers. The researchers found that (2R)-1-(furan-2-yl)propan-2-ol can be polymerized to form materials with tunable properties, such as enhanced mechanical strength and improved biocompatibility. These materials have potential applications in tissue engineering and drug delivery systems.

The synthesis of (2R)-1-(furan-2-yl)propan-2-ol typically involves several steps, including the formation of the furan ring and the introduction of chirality at the propanol moiety. One common synthetic route involves the reaction of 2-furaldehyde with an appropriate chiral reagent, followed by reduction to form the alcohol. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods for producing this compound on a large scale.

The physical properties of (2R)-1-(furan-2-yl)propan-2-ol include a molecular weight of 138.15 g/mol, a melting point ranging from 45°C to 47°C, and a boiling point around 185°C at atmospheric pressure. It is soluble in common organic solvents such as ethanol, methanol, and acetone but has limited solubility in water due to its hydrophobic nature.

Safety considerations are an important aspect when handling (2R)-1-(furan-2-yl)propan-2-ol. While it is not classified as a hazardous substance under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible substances.

In conclusion, (2R)-1-(furan-2-yl)propan-2-ol (CAS No. 164906-87-0) is a versatile chiral compound with promising applications in pharmaceuticals, organic synthesis, and materials science. Its unique chemical structure and enantiomeric purity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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